Mafoprazine

描述

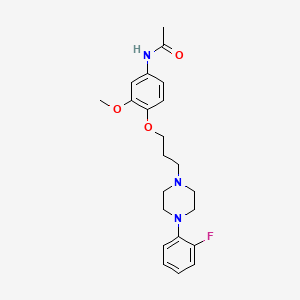

Structure

3D Structure

属性

IUPAC Name |

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCQBYGUQPMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230310 | |

| Record name | Mafoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80428-29-1 | |

| Record name | Mafoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAFOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mafoprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafoprazine is a phenylpiperazine derivative utilized in veterinary medicine, primarily for its sedative properties in pigs. Its mechanism of action, central to its pharmacological effects, involves a multi-receptor binding profile. This technical guide synthesizes the available data on the molecular interactions and downstream signaling pathways of this compound. The core mechanism of this compound is characterized by its antagonist activity at dopamine (B1211576) D2 and α1-adrenergic receptors, coupled with agonist activity at α2-adrenergic receptors. This guide provides a detailed overview of its receptor binding affinities, the associated signaling cascades, and representative experimental methodologies for the characterization of such a compound. Due to the limited availability of primary literature, this document combines established data with generalized experimental protocols to provide a comprehensive understanding for research and drug development professionals.

Introduction

This compound is a neuroleptic agent belonging to the phenylpiperazine class of compounds. Its clinical application in veterinary medicine, particularly for the sedation of swine, is predicated on its ability to modulate key neurotransmitter systems in the central nervous system (CNS).[1] The pharmacological profile of this compound is defined by its interactions with dopamine and adrenergic receptors, a characteristic that aligns it with other antipsychotic and sedative agents. A thorough understanding of its mechanism of action at the molecular level is crucial for its safe and effective use, as well as for the development of novel therapeutics with similar multi-receptor profiles.

Receptor Binding Profile of this compound

The cornerstone of this compound's mechanism of action lies in its affinity for specific G-protein coupled receptors (GPCRs). The available quantitative data, derived from rat neuronal receptor binding assays, delineates its profile as a dopamine and adrenergic receptor ligand.[1] A summary of the reported binding affinities (Ki) is presented in Table 1. A lower Ki value indicates a higher binding affinity.

| Receptor | Action | Ki (nM) | Species | Reference |

| Dopamine D2 | Antagonist | 10.7 | Rat | [1] |

| α1-Adrenergic | Antagonist | 12.7 | Rat | [1] |

| α2-Adrenergic | Agonist | 101.0 | Rat | [1] |

Table 1: Receptor Binding Affinities of this compound

Downstream Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. The following sections detail the canonical signaling pathways associated with each of this compound's known receptor interactions.

Dopamine D2 Receptor Antagonism

This compound acts as an antagonist at dopamine D2 receptors. These receptors are coupled to Gi/o proteins. In their natural state, the binding of dopamine to D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this interaction, this compound prevents the dopamine-induced inhibition of adenylyl cyclase. This disinhibition leads to a relative increase in cAMP levels and PKA activity, thereby modulating the phosphorylation of downstream targets and altering neuronal excitability.

α1-Adrenergic Receptor Antagonism

This compound also functions as an antagonist at α1-adrenergic receptors. These receptors are coupled to Gq/11 proteins. The binding of endogenous catecholamines (e.g., norepinephrine (B1679862), epinephrine) to α1-adrenergic receptors activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). By blocking the binding of catecholamines, this compound prevents this signaling cascade, leading to effects such as vasodilation and a decrease in blood pressure.

α2-Adrenergic Receptor Agonism

In contrast to its effects on D2 and α1 receptors, this compound acts as an agonist at α2-adrenergic receptors. These receptors are also coupled to Gi/o proteins. As an agonist, this compound mimics the action of endogenous catecholamines at these receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action is particularly relevant at presynaptic α2-autoreceptors, where it leads to an inhibition of norepinephrine release, contributing to the sedative and hypotensive effects of the drug.

Experimental Protocols

The following sections provide detailed, representative methodologies for the types of experiments used to characterize the receptor binding and functional activity of a compound like this compound. It is important to note that the specific protocols used in the original studies of this compound are not publicly available, and these represent standard, widely accepted methods in pharmacology.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]Spiperone

-

Non-specific binding control: Haloperidol (10 µM)

-

Test compound: this compound (various concentrations)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, the radioligand ([³H]Spiperone), and either the test compound (this compound), buffer (for total binding), or the non-specific binding control (Haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Similar protocols to the D2 receptor binding assay can be employed for α1 and α2-adrenergic receptors, with the following modifications:

-

Tissue Source: Rat whole brain or specific brain regions known to express high levels of the target receptor.

-

Radioligands:

-

α1-Adrenergic: [³H]Prazosin

-

α2-Adrenergic: [³H]Clonidine or [³H]Rauwolscine

-

-

Non-specific Binding Controls:

-

α1-Adrenergic: Phentolamine (10 µM)

-

α2-Adrenergic: Phentolamine (10 µM) or Yohimbine (10 µM)

-

Functional Assays

Objective: To determine the functional potency (IC50 for antagonists, EC50 for agonists) of this compound at D2 and α2 receptors by measuring its effect on cAMP levels.

Materials:

-

Cell line stably expressing the human dopamine D2 receptor or α2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

Dopamine (for D2 antagonist assay) or Epinephrine (for α2 agonist assay)

-

Test compound: this compound (various concentrations)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol:

-

Cell Culture: Culture the cells to an appropriate confluency in a 96-well plate.

-

Assay Procedure (D2 Antagonist):

-

Pre-incubate the cells with various concentrations of this compound.

-

Add a fixed concentration of dopamine and forskolin to stimulate adenylyl cyclase and then immediately inhibit it via D2 receptor activation.

-

Incubate for a specified time (e.g., 30 minutes).

-

-

Assay Procedure (α2 Agonist):

-

Add various concentrations of this compound along with a fixed concentration of forskolin.

-

Incubate for a specified time.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

For the D2 antagonist assay, plot the cAMP levels against the log concentration of this compound to determine the IC50 value.

-

For the α2 agonist assay, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 value.

-

In Vivo Pharmacological Effects

The in vivo effects of this compound are a direct consequence of its multi-receptor mechanism of action. Its primary clinical use is for sedation in pigs. This sedative effect can be attributed to a combination of its antagonist activity at D2 receptors and its agonist activity at presynaptic α2-adrenergic autoreceptors, which reduces noradrenergic neurotransmission. The α1-adrenergic antagonist properties likely contribute to peripheral vasodilation and potential hypotension.

A comprehensive in vivo pharmacological profile, including studies on its antipsychotic potential, effects on motor function, and other behavioral parameters, is not extensively documented in the available literature.

Conclusion

The mechanism of action of this compound is characterized by a distinct profile of high-affinity antagonism at dopamine D2 and α1-adrenergic receptors, and agonism at α2-adrenergic receptors. These interactions lead to the modulation of key downstream signaling pathways, including the cAMP and phospholipase C pathways, which ultimately mediate its sedative and other neuroleptic effects.

While the core components of its mechanism are established, a more in-depth understanding is hampered by the lack of publicly available primary research data. A complete receptor binding profile, including affinities for serotonin (B10506) and other CNS receptors, as well as detailed functional and in vivo studies, would be invaluable for a more precise classification of this compound and for guiding future research into related phenylpiperazine compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with compounds that exhibit a similar multi-target mechanism of action.

References

Unveiling the Dopamine D2 Receptor Antagonism of Mafoprazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the dopamine (B1211576) D2 receptor antagonist activity of Mafoprazine, a phenylpiperazine derivative. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core pharmacology, experimental evaluation, and underlying signaling pathways associated with D2 receptor antagonism.

Introduction to this compound and Dopamine D2 Receptor Antagonism

This compound is a compound belonging to the phenylpiperazine class of molecules, which is known to encompass numerous compounds with activity at various neuronal receptors.[1] Its antipsychotic effects are thought to be primarily mediated through its blockade of the dopamine D2 receptor.[1] The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the treatment of various neuropsychiatric disorders.[2] Antagonism of this receptor is a cornerstone of the mechanism of action for many antipsychotic drugs.[2]

Quantitative Analysis of D2 Receptor Antagonism

To characterize the antagonist activity of a compound like this compound at the dopamine D2 receptor, two primary types of quantitative assays are employed: radioligand binding assays and functional assays. The following table outlines the key quantitative parameters obtained from these assays for a typical D2 receptor antagonist.

| Parameter | Assay Type | Description | Typical Units |

| Ki (Inhibition Constant) | Radioligand Binding Assay | Represents the affinity of the antagonist for the D2 receptor. A lower Ki value indicates a higher binding affinity. | nM (nanomolar) |

| IC50 (Half-maximal Inhibitory Concentration) | Functional Assay (e.g., cAMP assay) | Represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by a D2 receptor agonist. | nM (nanomolar) |

| pA2 | Functional Assay (Schild analysis) | A measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. | Unitless |

Experimental Protocols for Assessing D2 Receptor Antagonist Activity

The following sections detail the standardized methodologies used to determine the quantitative parameters of a D2 receptor antagonist.

Radioligand Binding Assay for Determining Ki

This assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., Haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for Determining IC50

This assay measures the ability of an antagonist to block the functional response of the D2 receptor, which is typically the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional D2 receptor assay.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

D2 Receptor Agonist: A known D2 receptor agonist, such as dopamine or quinpirole.

-

Adenylyl Cyclase Activator: Forskolin (B1673556), to stimulate cAMP production.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Cell Culture Reagents: Media, serum, and antibiotics for maintaining the cell line.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (typically at its EC80 concentration) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the cAMP concentration using a chosen detection method.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade by preventing the binding of dopamine to the receptor.

References

An In-depth Technical Guide on the α1 and α2 Adrenergic Receptor Effects of Mafoprazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafoprazine is a phenylpiperazine derivative with a distinct neurochemical profile that has been investigated for its antipsychotic properties. This technical guide provides a comprehensive overview of the effects of this compound on α1 and α2 adrenergic receptors, crucial components of the sympathetic nervous system involved in a myriad of physiological processes. Understanding the interaction of this compound with these receptors is vital for elucidating its mechanism of action and potential therapeutic applications. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways.

Data Presentation: Adrenergic Receptor Binding Affinity of this compound

The binding affinity of this compound for α1 and α2 adrenergic receptors was determined through radioligand binding assays using rat brain tissue. The inhibitory constant (Ki), a measure of binding affinity, was calculated and is presented below in comparison to other key receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Tissue Source | This compound Ki (nM) |

| α1 Adrenergic | [3H]Prazosin | Rat cerebral cortex | 11.2 |

| α2 Adrenergic | [3H]Clonidine | Rat cerebral cortex | 38.4 |

| Dopamine D2 | [3H]Spiperone | Rat striatum | 10.7 |

| Serotonin S2 | [3H]Spiperone | Rat cerebral cortex | 24.3 |

Data extracted from Fukuchi et al. (1988). Neurochemical study of this compound, a new phenylpiperazine derivative. Japanese Journal of Pharmacology, 47(1), 51-61.

The data indicates that this compound possesses a notable affinity for both α1 and α2 adrenergic receptors. Its interaction is characterized as an antagonist at the α1 receptor and an agonist at the α2 receptor[1].

Experimental Protocols

The determination of this compound's binding affinity for α1 and α2 adrenergic receptors involved established radioligand binding assays. The following sections detail the methodologies employed in these key experiments.

α1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the α1 adrenergic receptor.

Materials:

-

Radioligand: [3H]Prazosin, a selective α1 adrenergic receptor antagonist.

-

Tissue Preparation: Crude membrane fractions from rat cerebral cortex.

-

Test Compound: this compound in varying concentrations.

-

Non-specific Binding Control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method (e.g., Lowry assay).

-

Binding Reaction: The assay is conducted in tubes containing the membrane preparation (approximately 0.2 mg protein), [3H]Prazosin (final concentration ~0.2 nM), and varying concentrations of this compound or buffer (for total binding).

-

Non-specific Binding: A parallel set of tubes is prepared with the addition of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Incubation: The reaction mixtures are incubated at 25°C for 30 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

α2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the α2 adrenergic receptor.

Materials:

-

Radioligand: [3H]Clonidine, an α2 adrenergic receptor agonist.

-

Tissue Preparation: Crude membrane fractions from rat cerebral cortex.

-

Test Compound: this compound in varying concentrations.

-

Non-specific Binding Control: Clonidine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7, containing 10 mM MgCl2.

-

Instrumentation: Scintillation counter.

Protocol:

-

Membrane Preparation: The protocol for membrane preparation is similar to that for the α1 receptor assay.

-

Binding Reaction: The assay tubes contain the membrane preparation, [3H]Clonidine (final concentration ~0.5 nM), and varying concentrations of this compound.

-

Non-specific Binding: Non-specific binding is determined in the presence of 10 µM unlabeled clonidine.

-

Incubation: The reaction mixtures are incubated at 25°C for 40 minutes.

-

Termination and Filtration: The assay is terminated by rapid filtration, as described for the α1 assay.

-

Quantification: Radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 and Ki values are calculated using the same principles as in the α1 receptor binding assay.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for α1 and α2 adrenergic receptors, providing a visual framework for understanding the downstream consequences of this compound's interaction with these receptors.

Caption: α1 Adrenergic Receptor Signaling Pathway.

Caption: α2 Adrenergic Receptor Signaling Pathway.

Conclusion

This compound exhibits a complex pharmacological profile with significant interactions at both α1 and α2 adrenergic receptors. Its antagonistic activity at α1 receptors and agonistic activity at α2 receptors contribute to its overall effects on the central and peripheral nervous systems. The quantitative data on its binding affinities, coupled with an understanding of the distinct signaling pathways of these receptors, provides a solid foundation for further research and development. This guide serves as a technical resource for professionals seeking to understand the detailed adrenergic pharmacology of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Mafoprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafoprazine is a phenylpiperazine derivative with antipsychotic properties, demonstrating a unique pharmacological profile through its interaction with dopaminergic and adrenergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key receptor binding assays are presented, and its primary signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data have been summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

This compound, with the IUPAC name N-(4-(3-(4-(2-fluorophenyl)-1-piperazinyl)propoxy)-3-methoxyphenyl)acetamide, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Its chemical structure is characterized by a central piperazine (B1678402) ring linked to a fluorophenyl group and a methoxy-substituted acetamidophenyl group via a propoxy bridge.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(4-(3-(4-(2-fluorophenyl)-1-piperazinyl)propoxy)-3-methoxyphenyl)acetamide[1] |

| Chemical Formula | C₂₂H₂₈FN₃O₃ |

| Molecular Weight | 401.48 g/mol |

| CAS Number | 80428-29-1 |

| SMILES | CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₈FN₃O₃ |

| Molecular Weight | 401.48 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Pharmacological Properties

This compound is an antipsychotic agent primarily used in veterinary medicine for sedation, particularly in pigs.[2] Its pharmacological effects are mediated through its interaction with several key neurotransmitter receptors in the central nervous system.

Mechanism of Action

This compound's antipsychotic action is attributed to its antagonist activity at the dopamine (B1211576) D₂ receptors and α₁-adrenergic receptors, and agonist activity at the α₂-adrenergic receptors.[2] This multi-receptor interaction contributes to its sedative and antipsychotic effects.

Pharmacodynamics: Receptor Binding Affinity

The affinity of this compound for various neuronal receptors has been determined through radioligand binding assays using rat brain tissue. The inhibition constants (Ki) quantify the drug's binding affinity, with lower Ki values indicating higher affinity.

Table 3: Receptor Binding Affinity (Ki) of this compound in Rat Brain [2]

| Receptor | Ki (nM) |

| Dopamine D₂ | 10.7 |

| α₁-Adrenergic | 12.7 |

| α₂-Adrenergic | 101.0 |

| Serotonin S₂ | >100 |

| Dopamine D₁ | >1000 |

| β-Adrenergic | >10000 |

| Muscarinic Acetylcholine | >10000 |

Key Experimental Protocols

The following are detailed methodologies for the receptor binding assays used to characterize the pharmacological profile of this compound, based on the study by Fukuchi et al. (1988) and general receptor binding assay principles.

Dopamine D₂ Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for dopamine D₂ receptors.

-

Tissue Preparation:

-

Male Wistar rats are decapitated, and the striatum is rapidly dissected on ice.

-

The tissue is homogenized in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 50,000 x g for 10 minutes.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous dopamine.

-

The suspension is centrifuged again, and the final pellet is resuspended in the assay buffer to a final protein concentration of approximately 0.5 mg/mL.

-

-

Assay Protocol:

-

In triplicate, assay tubes receive 100 µL of various concentrations of this compound or vehicle, 100 µL of [³H]Spiperone (a specific D₂ antagonist, final concentration ~0.2 nM), and 800 µL of the membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D₂ antagonist (e.g., 1 µM (+)-butaclamol).

-

The mixture is incubated at 37°C for 20 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed three times with ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]Spiperone (IC₅₀) is determined by non-linear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

α₁-Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for α₁-adrenergic receptors.

-

Tissue Preparation:

-

The rat cerebral cortex is dissected and prepared as described for the D₂ receptor assay.

-

-

Assay Protocol:

-

The assay is performed similarly to the D₂ binding assay, but with [³H]Prazosin (a specific α₁ antagonist, final concentration ~0.25 nM) as the radioligand.

-

Non-specific binding is determined in the presence of 1 µM phentolamine.

-

Incubation is carried out at 25°C for 30 minutes.

-

-

Data Analysis:

-

The IC₅₀ and Ki values are calculated as described for the D₂ receptor assay.

-

α₂-Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for α₂-adrenergic receptors.

-

Tissue Preparation:

-

The rat cerebral cortex is dissected and prepared as described for the D₂ receptor assay.

-

-

Assay Protocol:

-

The assay is performed using [³H]Clonidine (an α₂ agonist, final concentration ~0.5 nM) as the radioligand.

-

Non-specific binding is determined in the presence of 10 µM clonidine.

-

Incubation is carried out at 25°C for 20 minutes in a buffer containing 50 mM Tris-HCl and 10 mM MgCl₂ (pH 7.7).

-

-

Data Analysis:

-

The IC₅₀ and Ki values are calculated as described for the D₂ receptor assay.

-

Signaling Pathways

The pharmacological effects of this compound are initiated by its interaction with G protein-coupled receptors (GPCRs). The binding of this compound to these receptors modulates downstream intracellular signaling cascades.

Dopamine D₂ Receptor Signaling Pathway (Antagonist Action)

This compound acts as an antagonist at D₂ receptors. These receptors are coupled to Gi/o proteins. Antagonism by this compound blocks the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

α₁-Adrenergic Receptor Signaling Pathway (Antagonist Action)

As an antagonist at α₁-adrenergic receptors, this compound blocks the effects of norepinephrine (B1679862). These receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism prevents this cascade.

α₂-Adrenergic Receptor Signaling Pathway (Agonist Action)

This compound acts as an agonist at α₂-adrenergic receptors, which are coupled to Gi/o proteins. This agonism mimics the effect of norepinephrine at these receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This action contributes to its sedative effects.

Conclusion

This compound is a pharmacologically active compound with a well-defined chemical structure and a distinct receptor binding profile. Its antipsychotic and sedative effects are a consequence of its mixed antagonist and agonist activities at dopamine D₂ and adrenergic α₁ and α₂ receptors, respectively. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for further research and development involving this and similar phenylpiperazine derivatives. Future studies to elucidate its precise physicochemical properties and in vivo pharmacokinetic and pharmacodynamic relationships are warranted.

References

The Early Discovery and Synthesis of Mafoprazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafoprazine, a phenylpiperazine derivative first synthesized in 1988, is a veterinary antipsychotic agent utilized for its sedative properties, particularly in swine.[1] Its unique pharmacological profile, characterized by its interactions with dopaminergic and adrenergic receptors, provides a case study in the early-stage discovery and development of psychoactive compounds. This technical guide delves into the foundational discovery, synthesis, and neurochemical profiling of this compound, presenting the available data in a structured format for scientific and research applications.

Early Discovery and Pharmacological Profile

The initial neurochemical investigation of this compound established its activity as a potent antagonist at dopamine (B1211576) D2 and α1-adrenergic receptors, with a notable agonistic effect on α2-adrenergic receptors.[1] These interactions underpin its sedative and antipsychotic effects.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors was determined using rat neuronal receptor binding assays. The inhibition constants (Ki) from these early studies are summarized in the table below.

| Receptor Subtype | Ligand | Tissue Source | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 10.7 |

| α1-Adrenergic | [3H]WB-4101 | Rat Cortex | 15.3 |

| Serotonin S2 | [3H]Spiperone | Rat Cortex | 48.0 |

| α2-Adrenergic | [3H]Clonidine | Rat Cortex | 110 |

| Dopamine D1 | [3H]SCH-23390 | Rat Striatum | >10,000 |

| β-Adrenergic | [3H]DHA | Rat Cortex | >10,000 |

| Muscarinic ACh | [3H]QNB | Rat Cortex | >10,000 |

Data sourced from Fukuchi et al., 1988. The specific radioligands and tissue sources are inferred from standard practices of the era for these receptor types.

Comparatively, this compound's affinity for the D2 receptor was found to be twice that of azaperone (B1665921) but 6 and 16 times lower than that of chlorpromazine (B137089) and haloperidol, respectively.[1]

Synthesis of this compound

While the seminal 1988 publication by Fukuchi and colleagues provides the pharmacological data, it does not include a detailed synthetic protocol. However, based on the structure of this compound, (S)-1-(2-((4-fluorophenyl)thio)phenyl)-N,N-dimethylpropan-2-amine, a plausible synthetic route can be proposed based on established methods for the synthesis of phenylpiperazine derivatives. A likely approach would involve a key nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Postulated Synthetic Pathway

A probable synthetic route would involve two main stages: the formation of the diaryl sulfide (B99878) linkage and the subsequent elaboration of the piperazine (B1678402) moiety.

References

Mafoprazine's Effects on the Central Nervous system: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafoprazine is a phenylpiperazine derivative that exhibits antipsychotic properties through its interaction with the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the CNS, with a focus on its receptor binding profile, downstream signaling pathways, and observed in-vivo effects. The information is compiled from available neurochemical studies to support further research and development.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound's primary mechanism of action involves its antagonist activity at dopamine (B1211576) D2 receptors and α1-adrenergic receptors, coupled with agonist activity at α2-adrenergic receptors.[1] The affinity of this compound for these and other neuronal receptors has been determined using rat neuronal receptor binding assays.

Quantitative Data: Receptor Binding Affinities and Functional Inhibition

The following table summarizes the quantitative data for this compound's binding affinity (Ki) to various CNS receptors and its functional inhibition (IC50) of dopamine-stimulated adenylyl cyclase. For comparative context, data for other antipsychotics are also included where available.

| Receptor/Enzyme | This compound | Azaperone | Chlorpromazine (B137089) | Haloperidol |

| Dopamine D1 Receptor (Ki, nM) | >1000 | - | - | - |

| Dopamine D2 Receptor (Ki, nM) | 10.7 | ~21.4 | ~1.8 | ~0.7 |

| α1-Adrenergic Receptor (Ki, nM) | 12.7 | - | - | - |

| α2-Adrenergic Receptor (Ki, nM) | 101.0 | - | - | - |

| Serotonin S2 Receptor (Ki, nM) | >100 | - | - | - |

| β-Adrenergic Receptor (Ki, nM) | >1000 | - | - | - |

| Muscarinic Acetylcholine Receptor (Ki, nM) | >1000 | - | - | - |

| Dopamine-Stimulated Adenylyl Cyclase (IC50, nM) | 52300 | - | - | - |

| Data sourced from Fukuchi et al., 1988. |

This compound demonstrates a higher affinity for D2 receptors compared to azaperone, but a lower affinity than chlorpromazine and haloperidol.[1] Notably, its selectivity for D2 over D1 receptors is significantly higher than that of chlorpromazine, azaperone, and haloperidol.

Signaling Pathways

This compound's interaction with D2 and α2 receptors modulates key intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Signaling Pathway

As a D2 receptor antagonist, this compound blocks the binding of endogenous dopamine. D2 receptors are G protein-coupled receptors (GPCRs) linked to the Gαi/o protein. Antagonism of this receptor by this compound prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cyclic AMP (cAMP) levels compared to the dopamine-activated state.

Alpha-2 Adrenergic Receptor Agonism Signaling Pathway

As an α2-adrenergic receptor agonist, this compound mimics the effect of endogenous norepinephrine (B1679862) at these receptors. Alpha-2 adrenergic receptors are also coupled to Gi proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects, such as reduced neurotransmitter release.

Experimental Protocols

Detailed experimental protocols for the original this compound studies are not fully available in the public domain. However, based on standard pharmacological practices, the following sections outline the likely methodologies employed.

Receptor Binding Assays

These assays are performed to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: A specific brain region rich in the target receptor (e.g., striatum for D2 receptors) is homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

These assays are used to assess the functional effects of this compound on animal behavior, which can be indicative of its antipsychotic potential.

References

The Pharmacological Profile of Phenylpiperazine Antipsychotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpiperazine derivatives represent a cornerstone in the development of modern antipsychotic medications, particularly within the class of atypical or second and third-generation antipsychotics. These compounds are characterized by a core phenylpiperazine moiety, which serves as a versatile scaffold for engaging with a multitude of G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia and other psychotic disorders. Unlike first-generation antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, the phenylpiperazine class exhibits a more complex and nuanced pharmacological profile. This guide provides an in-depth technical overview of the pharmacological properties of key phenylpiperazine antipsychotics, with a focus on their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this critical area of neuropharmacology.

Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of phenylpiperazine antipsychotics are largely dictated by their unique receptor binding signatures. The following tables summarize the in vitro binding affinities (Ki values in nM) of three prominent phenylpiperazine antipsychotics: aripiprazole, brexpiprazole (B1667787), and cariprazine. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Receptor | Aripiprazole | Brexpiprazole | Cariprazine |

| D2 | 0.34[1] | 0.30[2] | 0.49[3] |

| D3 | 0.8[1] | 1.1[3] | 0.085 |

Table 2: Serotonin (B10506) Receptor Binding Affinities (Ki, nM)

| Receptor | Aripiprazole | Brexpiprazole | Cariprazine |

| 5-HT1A | 1.7 | 0.12 | 2.6 |

| 5-HT2A | 3.4 | 0.47 | 18.8 |

| 5-HT2B | 0.36 | 1.9 | - |

| 5-HT2C | 15 | 34 | 134 |

| 5-HT7 | 39 | 3.7 | 111 |

Table 3: Adrenergic and Histamine Receptor Binding Affinities (Ki, nM)

| Receptor | Aripiprazole | Brexpiprazole | Cariprazine |

| α1A | 57 | 3.8 | 155 |

| α1B | - | 0.17 | - |

| H1 | 61 | 19 | 23.3 |

Mechanism of Action and Signaling Pathways

The unique clinical profiles of phenylpiperazine antipsychotics stem from their distinct mechanisms of action at key dopamine and serotonin receptors.

Dopamine D2 Receptor Partial Agonism

A hallmark of this class is their partial agonism at the dopamine D2 receptor. Unlike full antagonists which completely block receptor signaling, or full agonists which elicit a maximal response, partial agonists produce a submaximal response. This "dopamine stabilization" allows them to act as functional antagonists in brain regions with excessive dopamine (like the mesolimbic pathway, implicated in positive symptoms of schizophrenia) and as functional agonists in areas with dopamine deficiency (such as the mesocortical pathway, associated with negative and cognitive symptoms).

The D2 receptor is a Gi/o-coupled GPCR. Partial agonism at this receptor leads to a moderate inhibition of adenylyl cyclase, resulting in a dampened reduction of cyclic AMP (cAMP) levels compared to the endogenous full agonist, dopamine. This modulation of the cAMP/PKA signaling cascade is a key downstream effect. Furthermore, D2 receptor activation can trigger signaling through the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades. The balance between G-protein-dependent and β-arrestin-mediated signaling, known as functional selectivity or biased agonism, is an active area of research and may contribute to the differential clinical effects of these drugs.

Serotonin 5-HT1A Receptor Partial Agonism

Many phenylpiperazine antipsychotics also exhibit partial agonist activity at the serotonin 5-HT1A receptor. 5-HT1A receptors are Gi/o-coupled and are found both as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in various brain regions, including the hippocampus and cortex. Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, thereby decreasing serotonin release. Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects. The partial agonism of phenylpiperazines at these receptors is thought to contribute to their efficacy in treating affective symptoms in schizophrenia and as adjunctive therapy in major depressive disorder.

Serotonin 5-HT2A Receptor Antagonism

Antagonism at the serotonin 5-HT2A receptor is another key feature of many atypical antipsychotics, including those in the phenylpiperazine class. 5-HT2A receptors are Gq/11-coupled GPCRs and are densely expressed in the cerebral cortex. Their activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). Blockade of 5-HT2A receptors is thought to contribute to the antipsychotic effects, particularly on negative symptoms, and may also reduce the risk of extrapyramidal side effects by increasing dopamine release in the nigrostriatal pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of phenylpiperazine antipsychotics. Specific details may need to be optimized for particular compounds and receptor systems.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human D2 receptor).

-

Radioligand (e.g., [3H]spiperone for D2 receptors).

-

Unlabeled test compound (phenylpiperazine derivative).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, partial agonist, antagonist) of a test compound at a Gi/o-coupled receptor.

Principle: This assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, which binds to the activated Gα subunit and accumulates. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

Materials:

-

Cell membranes expressing the Gi/o-coupled receptor of interest (e.g., D2 or 5-HT1A).

-

[35S]GTPγS.

-

GDP.

-

Test compound.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Scintillation Proximity Assay (SPA) beads or filtration apparatus.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction. If using a filtration method, filter the contents and wash. If using SPA beads, centrifugation may be required before counting.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the amount of [35S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

cAMP Functional Assay

Objective: To measure the effect of a test compound on adenylyl cyclase activity downstream of a Gi/o-coupled receptor.

Principle: For Gi/o-coupled receptors like D2 and 5-HT1A, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies the amount of cAMP produced in cells expressing the receptor of interest in response to the test compound. Forskolin (B1673556) is often used to stimulate adenylyl cyclase to establish a baseline against which inhibition can be measured.

Materials:

-

Whole cells expressing the Gi/o-coupled receptor.

-

Test compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50 value.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the receptor upon activation by a test compound.

Principle: This assay quantifies the interaction between the activated GPCR and β-arrestin. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a typical assay, the receptor is tagged with one component of a reporter system (e.g., a luciferase) and β-arrestin is tagged with the other (e.g., a fluorescent protein). Agonist-induced recruitment brings the two components into close proximity, generating a detectable signal.

Materials:

-

Cells co-expressing the receptor of interest fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment.

-

Test compound.

-

Plate reader capable of detecting the specific signal (e.g., luminescence or fluorescence).

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate for a specified time.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Plot the signal intensity against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

The phenylpiperazine class of antipsychotics, exemplified by aripiprazole, brexpiprazole, and cariprazine, possesses a complex pharmacological profile characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors, among other interactions. This multi-target engagement is believed to underlie their broad therapeutic efficacy against the positive, negative, and cognitive symptoms of schizophrenia, as well as their improved side-effect profile compared to earlier generations of antipsychotics. A thorough understanding of their receptor binding affinities, functional activities, and the intricate signaling pathways they modulate is crucial for the rational design and development of novel and improved treatments for psychotic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important class of therapeutic agents.

References

Potential Therapeutic Targets of Mafoprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafoprazine, a phenylpiperazine derivative, is an antipsychotic agent with a distinct pharmacological profile. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its molecular interactions and the subsequent signaling cascades. Through a comprehensive review of available preclinical data, this document elucidates the quantitative binding affinities of this compound for various neuronal receptors, details the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways implicated in its mechanism of action. The primary therapeutic targets identified are the dopamine (B1211576) D2 receptor (antagonist), the α1-adrenergic receptor (antagonist), and the α2-adrenergic receptor (agonist). Understanding these targets and their downstream effects is crucial for exploring the full therapeutic potential of this compound and guiding future drug development efforts.

Introduction

This compound is a phenylpiperazine derivative with antipsychotic properties that has been primarily utilized in veterinary medicine.[1] Its neurochemical profile suggests a mechanism of action that involves modulation of dopaminergic and adrenergic systems, key pathways in the pathophysiology of psychosis and other neuropsychiatric disorders.[2] This guide aims to provide a detailed technical overview of the molecular targets of this compound, presenting quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and development.

Molecular Targets and Binding Affinity

The therapeutic and side-effect profile of any psychoactive compound is largely determined by its affinity for various neurotransmitter receptors. This compound has been characterized as a dopamine D2 receptor antagonist, an α1-adrenergic receptor antagonist, and an α2-adrenergic receptor agonist.[2]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for several neuronal receptors was determined using radioligand binding assays with rat brain tissue. The inhibition constant (Ki), a measure of binding affinity, for this compound at these receptors is summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand Used | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 10.7 | [2] |

| α1-Adrenergic | [3H]Prazosin | Rat Cerebral Cortex | 18.2 | [2] |

| Serotonin (B10506) S2 | [3H]Spiperone | Rat Cerebral Cortex | 35.1 | |

| α2-Adrenergic | [3H]Clonidine | Rat Cerebral Cortex | 208 | |

| Dopamine D1 | [3H]piflutixol | Rat Striatum | 2340 | |

| β-Adrenergic | [3H]Dihydroalprenolol | Rat Cerebral Cortex | >10,000 | |

| Muscarinic Acetylcholine (B1216132) (mACh) | [3H]Quinuclidinyl benzilate | Rat Striatum | >10,000 |

Table 1: Binding Affinity (Ki) of this compound for Various Neuronal Receptors.

This compound exhibits a high affinity for dopamine D2 and α1-adrenergic receptors, and a moderate affinity for serotonin S2 and α2-adrenergic receptors. Its affinity for dopamine D1, β-adrenergic, and muscarinic acetylcholine receptors is negligible.

Comparative Binding Profile

To contextualize the binding affinity of this compound, it is useful to compare it with other established antipsychotic agents.

| Compound | D2 Ki (nM) | α1 Ki (nM) | α2 Ki (nM) | D1/D2 (Ki Ratio) | D2/α2 (Ki Ratio) | Reference |

| This compound | 10.7 | 18.2 | 208 | 218.7 | 0.05 | |

| Haloperidol (B65202) | 0.67 | 19.0 | 1800 | 104.5 | 0.0004 | |

| Chlorpromazine | 1.8 | 1.7 | 550 | 21.7 | 0.003 | |

| Azaperone | 21.0 | 3.6 | 170 | 24.3 | 0.12 |

Table 2: Comparative Receptor Binding Affinities and Selectivity Ratios.

The D1/D2 receptor selectivity of this compound is notably higher than that of chlorpromazine, azaperone, and haloperidol, suggesting a more targeted action on D2-like receptors over D1-like receptors. Furthermore, its relative affinity for α2-adrenergic receptors compared to D2 receptors is significantly higher than that of haloperidol and chlorpromazine.

Signaling Pathways

The interaction of this compound with its primary targets initiates a cascade of intracellular signaling events that ultimately mediate its pharmacological effects.

Dopamine D2 Receptor Antagonism

This compound acts as an antagonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Blockade of these receptors is a hallmark of antipsychotic efficacy.

Dopamine D2 Receptor Signaling Pathway

α1-Adrenergic Receptor Antagonism

This compound's antagonism of α1-adrenergic receptors, which are coupled to Gq/11 proteins, contributes to its overall pharmacological profile, potentially influencing its sedative and cardiovascular side effects.

α1-Adrenergic Receptor Signaling Pathway

α2-Adrenergic Receptor Agonism

In contrast to its effects on D2 and α1 receptors, this compound acts as an agonist at α2-adrenergic receptors. These receptors are also coupled to Gi/o proteins and their activation typically leads to an inhibitory cellular response.

α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key studies that have characterized the pharmacological profile of this compound.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound for various receptors.

-

Objective: To quantify the affinity of this compound for dopamine (D1, D2), adrenergic (α1, α2, β), serotonin (S2), and muscarinic acetylcholine receptors.

-

Tissue Preparation:

-

Male Wistar rats were decapitated, and the brains were rapidly removed.

-

The striatum and cerebral cortex were dissected on ice.

-

Tissues were homogenized in 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate was centrifuged, and the resulting pellet was washed and resuspended in fresh buffer to obtain a crude membrane preparation.

-

-

Binding Assay:

-

The membrane preparation was incubated with a specific radioligand (see Table 1) and various concentrations of this compound.

-

Incubations were carried out at a specific temperature (e.g., 37°C for D2 binding) for a set duration to reach equilibrium.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibited 50% of the specific radioligand binding (IC50) was determined by regression analysis.

-

The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

In Vitro Neuroreceptor Binding Affinity of Mafoprazine: A Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature and databases, no public data on the in vitro binding affinity of Mafoprazine to neuroreceptors was found. To fulfill the structural and content requirements of this technical guide, the well-characterized atypical antipsychotic Olanzapine will be used as an illustrative example. All quantitative data presented herein pertains to Olanzapine and serves as a placeholder to demonstrate the requested format for data presentation and analysis.

Introduction

This technical guide provides a comprehensive overview of the in vitro binding affinity of antipsychotic compounds to key neuroreceptors, with a focus on the methodologies used to determine these affinities and the signaling pathways associated with receptor activation. Understanding the neuroreceptor binding profile of a compound is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. The primary method discussed is the radioligand binding assay, a robust technique for quantifying the interaction between a compound and its target receptor.

Data Presentation: Neuroreceptor Binding Affinity

The following tables summarize the in vitro binding affinities (Ki, in nM) of Olanzapine for various dopamine, serotonin, adrenergic, and histamine (B1213489) receptor subtypes. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of Olanzapine to Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| D1 | 31 |

| D2 | 11 |

| D3 | 48 |

| D4 | 27 |

| D5 | 54 |

Table 2: Binding Affinity of Olanzapine to Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 1960 |

| 5-HT1B | 3960 |

| 5-HT1D | 1000 |

| 5-HT1E | 1980 |

| 5-HT2A | 4 |

| 5-HT2B | 10 |

| 5-HT2C | 11 |

| 5-HT3 | 57 |

| 5-HT6 | 5 |

| 5-HT7 | 39 |

Table 3: Binding Affinity of Olanzapine to Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| α1 | 19 |

| α2 | 230 |

Table 4: Binding Affinity of Olanzapine to Histamine Receptors

| Receptor Subtype | Ki (nM) |

| H1 | 7 |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring the displacement of this radioligand by the test compound.

General Protocol for Competitive Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific neuroreceptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors)

-

Test compound (e.g., Olanzapine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Cells expressing the receptor of interest are cultured and harvested.

-

The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Assay Setup:

-

A 96-well microplate is prepared with the following in each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is added instead of the test compound.

-

For determining total binding, only the radioligand and membranes are added.

-

-

-

Incubation:

-

The microplate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for key neuroreceptors.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Serotonin 5-HT2A receptor signaling pathway.[2][3][4]

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling pathway.[1][5][6][7]

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway.[8][9][10]

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Study of Dopamine D2/D3 Receptor Antagonists in Non-Veterinary Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are critical targets in the treatment of a range of neuropsychiatric disorders.[1] Antagonism of these receptors is a key mechanism of action for many antipsychotic medications.[2][3] Preclinical research in non-veterinary models, primarily rodents, is essential for elucidating the pharmacological, behavioral, and neurochemical effects of these compounds before they can be considered for human clinical trials.[4][5]

Quantitative Data on Dopamine D2/D3 Receptor Antagonists

The following tables summarize quantitative data from various studies on dopamine D2/D3 receptor antagonists in non-veterinary models. This data provides insights into the receptor binding affinities and in vivo effects of these compounds.

Table 1: Receptor Binding Affinities (Ki) of Selected Dopamine D2/D3 Receptor Antagonists

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Reference |

| PF-4363467 | 3.1 | 692 | ~223 | |

| KKHA-761 (5) | 3.85 | 270 | ~70 | |

| ABT-925 (16) | 2.9 | >290 | >100 | |

| BP1.4979 | ~1 | ~200 | ~200 | |

| MC-25-41 | 0.5 | 743 | 1,486 |

Table 2: Effects of Dopamine D2/D3 Antagonists on Striatal Dopamine and DOPAC Levels in Rats

| Compound | Dose (mg/kg, i.p.) | Change in Dopamine Level | Change in DOPAC Level | Reference |

| Haloperidol (D2-preferring) | 0.2 | Modest Increase | Pronounced Increase | |

| Thioproperazine (D2-preferring) | 0.2 | Modest Increase | Pronounced Increase | |

| Spiperone (D2-preferring) | 0.07 | Modest Increase | Pronounced Increase | |

| Clozapine (Atypical) | 20 | Potent Increase | Less than Dopamine Increase | |

| Thioridazine (Atypical) | 20 | Potent Increase | Less than Dopamine Increase | |

| (+)-UH232 (D3-preferring) | 14 | Potent Increase | Less than Dopamine Increase | |

| (+)-AJ76 (D3-preferring) | 14 | Potent Increase | Less than Dopamine Increase |

Table 3: Behavioral Effects of Dopamine D2/D3 Antagonists in Rodents

| Compound | Animal Model | Behavioral Task | Dose Range (mg/kg) | Observed Effect | Reference |

| S33084 (D3 antagonist) | Rat | Social Novelty Discrimination (SND) & Novel Object Recognition (NOR) | 0.04 - 0.63 | Dose-related reversal of delay-dependent impairment | |

| L741,626 (D2 antagonist) | Rat | SND & NOR | 0.16 - 5.0 | Dose-related impairment in performance | |

| PF-4363467 (D3/D2 antagonist) | Rat | Opioid Self-Administration & Reinstatement | Not specified | Dose-dependent attenuation of drug-seeking behavior | |

| Cariprazine (D3/D2 partial agonist) | Rat | Novel Object Recognition | Not specified | Reversal of delay-induced impairment |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature on dopamine D2/D3 receptor antagonists.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

-

Animal Model: Male Wistar rats are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., dorsal striatum).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed a recovery period of several days.

-

-

Microdialysis:

-

A microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-